1-methyl-7aH-pyrazolo[4,3-b]pyridin-7-one
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Overview
Description
1-Methyl-7aH-pyrazolo[4,3-b]pyridin-7-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-methyl-7aH-pyrazolo[4,3-b]pyridin-7-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazones with α,β-unsaturated ketones or 1,3-dicarbonyl compounds under acidic conditions . Another approach includes the use of preformed pyrazole and pyridine rings, which are then fused together through various chemical reactions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Methyl-7aH-pyrazolo[4,3-b]pyridin-7-one undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-Methyl-7aH-pyrazolo[4,3-b]pyridin-7-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-7aH-pyrazolo[4,3-b]pyridin-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its mechanism of action can vary depending on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
1-Methyl-7aH-pyrazolo[4,3-b]pyridin-7-one can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and biological activities.
The uniqueness of this compound lies in its specific ring structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1-methyl-7aH-pyrazolo[4,3-b]pyridin-7-one |
InChI |
InChI=1S/C7H7N3O/c1-10-7-5(4-9-10)8-3-2-6(7)11/h2-4,7H,1H3 |
InChI Key |
JNCFVHCPGVIPNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(=O)C=CN=C2C=N1 |
Origin of Product |
United States |
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